Ortho-chlorambucil

Übersicht

Beschreibung

Ortho-chlorambucil is a derivative of chlorambucil, a nitrogen mustard alkylating agent used primarily in chemotherapy. Chlorambucil is known for its application in treating chronic lymphocytic leukemia and malignant lymphomas . This compound, like its parent compound, is designed to interfere with DNA replication and RNA transcription, making it a potent anticancer agent .

Wirkmechanismus

Target of Action

Ortho-chlorambucil primarily targets DNA within cells . It belongs to the nitrogen mustard class of DNA alkylating agents . The compound is used primarily for the treatment of chronic lymphocytic leukemia (CLL), lymphomas such as Hodgkin’s Disease and non-Hodgkin lymphoma .

Mode of Action

This compound produces its anti-cancer effects by interfering with DNA replication and damaging the DNA in a cell . The DNA damage induces cell cycle arrest and cellular apoptosis via the accumulation of cytosolic p53 and subsequent activation of Bcl-2-associated X protein, an apoptosis promoter .

Biochemical Pathways

This compound affects the DNA replication pathway . It prevents cell proliferation and DNA replication through cross-linking and binding the DNA of cancer cells . The compound is associated with a modified ortho-cleavage pathway, a typical route for chlorobenzene degradation in various strains .

Pharmacokinetics

This compound is extensively metabolized in the liver primarily to phenylacetic acid mustard . The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion . The bioavailability of chlorambucil decreases further when 4-day treatment cycles are repeated .

Result of Action

The result of this compound’s action is the inhibition of DNA replication, leading to cell cycle arrest and apoptosis . This leads to the death of cancer cells, thereby controlling the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the modification of the carboxylic group of Chlorambucil through the introduction of fluorocarbon and hydrocarbon long chains can alter the mechanism of action of Chlorambucil, resulting in improved anticancer outcomes .

Biochemische Analyse

Biochemical Properties

Ortho-chlorambucil interacts with various enzymes, proteins, and other biomolecules. It shows hepatotoxicity, secondary malignancies, etc., in normal cells and tissues .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

The preparation of ortho-chlorambucil involves several synthetic routesFor instance, chlorambucil can be introduced at position 16α or 16β of the estrone moiety . Another method involves the encapsulation of chlorambucil into nanosized formulations using techniques like ultrasonication . These methods aim to enhance the drug’s efficacy and reduce its toxicity .

Analyse Chemischer Reaktionen

Ortho-chlorambucil undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: This reaction can convert certain functional groups to more reactive forms.

Wissenschaftliche Forschungsanwendungen

Ortho-chlorambucil has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Ortho-chlorambucil can be compared with other nitrogen mustard alkylating agents, such as:

Cyclophosphamide: Another widely used alkylating agent in chemotherapy, known for its broad spectrum of activity against various cancers.

Melphalan: Similar to chlorambucil, melphalan is used to treat multiple myeloma and ovarian cancer.

Ifosfamide: Used in the treatment of testicular cancer and sarcomas, it shares a similar mechanism of action with this compound.

This compound is unique due to its specific modifications that enhance its anticancer activity and reduce its toxicity compared to its parent compound, chlorambucil .

Eigenschaften

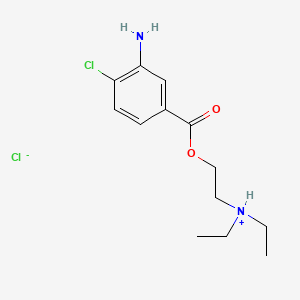

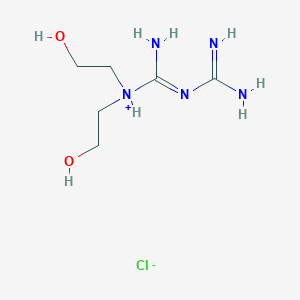

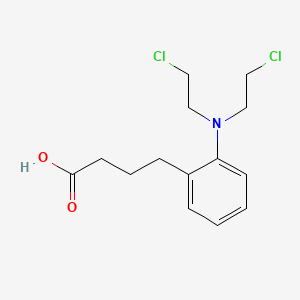

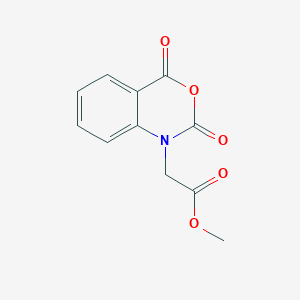

IUPAC Name |

4-[2-[bis(2-chloroethyl)amino]phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-2-1-4-12(13)5-3-7-14(18)19/h1-2,4,6H,3,5,7-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLERWRRRDFUKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170488 | |

| Record name | Ortho-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178481-89-5 | |

| Record name | Ortho-chlorambucil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178481895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ortho-chlorambucil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORTHO-CHLORAMBUCIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL3657PT9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)

![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)